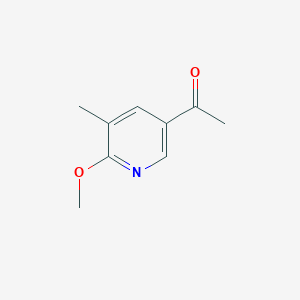

1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one

描述

属性

IUPAC Name |

1-(6-methoxy-5-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10-9(6)12-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQIWPSBVKYIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one typically involves the reaction of 6-methoxy-5-methylpyridine with ethanone under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: As a potential lead compound for drug development.

Industry: In the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one with structurally related pyridinyl ethanones, emphasizing substituent effects and applications:

Physicochemical Properties

- Solubility: Methoxy and methyl groups in this compound improve aqueous solubility compared to nonpolar analogs like 1-(5-Methyl-2-pyrazinyl)ethanone .

- Thermal Stability : Halogenated derivatives (e.g., compound 13) exhibit higher melting points due to stronger intermolecular interactions, whereas nitro-substituted analogs (compound 4) may decompose under prolonged heating .

生物活性

1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the methoxy and methyl groups on the pyridine ring, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyridine ring substituted with methoxy and methyl groups. The presence of these functional groups is crucial for its biological activity, influencing both its reactivity and binding affinity to target molecules.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The methoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding. Studies have suggested that such compounds may act on neurotransmitter systems, including inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters like dopamine and serotonin.

Anticancer Activity

Recent studies have demonstrated that derivatives of methoxypyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | <100 | Moderate |

| Related Methoxypyridine Derivative | HepG2 (liver cancer) | <50 | High |

| Related Methoxypyridine Derivative | DU145 (prostate cancer) | <75 | Moderate |

These results indicate that modifications in the structure can lead to varying levels of cytotoxicity against different cancer types, suggesting a need for further exploration of structure-activity relationships.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In animal models, it demonstrated the ability to reduce oxidative stress markers and improve cognitive functions in models of neurodegenerative diseases. This effect is likely mediated through the modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

- Study on MAO Inhibition : A study evaluated several methoxypyridine derivatives for their ability to inhibit MAO-A and MAO-B. The compound exhibited an IC50 value comparable to known inhibitors, indicating potential use in treating mood disorders.

- Cytotoxicity Screening : In a series of cytotoxicity assays conducted on various human cancer cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells, thus presenting a favorable therapeutic index.

常见问题

Basic: What are the recommended synthetic routes for 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one, and how can reaction conditions be optimized for yield improvement?

A common method involves oxidation of substituted pyridine precursors. For example, tert-butyl hydrogen peroxide in the presence of catalysts like N-hydroxysuccinimide under controlled temperatures (40–52°C) has been used for analogous pyridinyl ketones. Optimization includes monitoring reaction kinetics via temperature control and catalyst stoichiometry to minimize side products. Dropwise addition of oxidants and inert solvents (e.g., tert-butanol) can improve yield by reducing exothermic side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1698 cm⁻¹, methoxy C-O vibrations at ~1202 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves pyridinyl proton environments (δ 7.6–9.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 313.09 for related compounds) and fragmentation patterns .

Intermediate: How should researchers handle discrepancies in melting point or solubility data across different literature sources?

Discrepancies often arise from impurities or polymorphic forms. Validate data by:

- Repurifying the compound using recrystallization (e.g., ethanol/water mixtures) or column chromatography.

- Conducting differential scanning calorimetry (DSC) to confirm melting behavior.

- Comparing solubility in standardized solvents (e.g., DMSO, methanol) under controlled temperatures .

Advanced: What crystallographic strategies are suitable for determining the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze high-resolution data. For twinned crystals or low-resolution data, employ twin-law refinement and density modification techniques. Validate hydrogen bonding and packing interactions using tools like Mercury .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- DFT Calculations : Model transition states and activation energies for reactions (e.g., methoxy group substitution).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Validate predictions with experimental kinetic studies (e.g., monitoring by HPLC or LC-MS) .

Intermediate: What are best practices for safe handling and storage to prevent degradation?

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact; wash immediately if exposed .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) from different assays?

- Assay Validation : Use orthogonal assays (e.g., DPPH radical scavenging and FRAP for antioxidants).

- Dose-Response Analysis : Identify concentration-dependent effects.

- Mechanistic Studies : Probe reactive oxygen species (ROS) generation via fluorescence microscopy or electron paramagnetic resonance (EPR) .

Intermediate: What purification methods are most effective post-synthesis, particularly for removing trace catalysts or byproducts?

- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to isolate pure crystals.

- Flash Chromatography : Optimize mobile phase gradients (e.g., 5–20% MeOH in DCM) for polar impurities.

- Centrifugation : Remove particulate catalysts (e.g., N-hydroxysuccinimide residues) via high-speed centrifugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。